REACTION_CXSMILES
|
[ClH:1].[C:2]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)(=[O:4])[CH3:3].Cl.[CH3:11][NH:12][CH3:13].[CH:14](O)(C)C>>[ClH:1].[CH3:11][N:12]([CH3:14])[CH2:13][CH2:3][C:2]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)=[O:4] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
100
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
250 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
77.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
Stirred the reaction mixture for 6 hours at 75-80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Added 3.8 Kgs
|
Type
|
TEMPERATURE
|
Details
|
Cooled the reaction mixture to 0-5C
|
Type
|
STIRRING
|
Details
|
Stirred the reaction mixture for 2 hours at 0-5° C
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Filtered the solid
|
Type
|
WASH
|
Details
|
washed with isopropyl alcohol
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
Cl.CN(CCC(=O)C=1SC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |